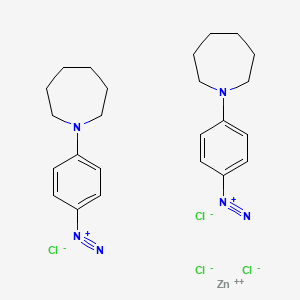
zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride is a complex chemical compound with the molecular formula C24H32Cl4N6Zn It is known for its unique structure, which includes a zinc ion coordinated with a diazonium group and an azepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride typically involves the reaction of 4-(azepan-1-yl)benzenediazonium chloride with zinc chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Diazotization: The primary amine group of 4-(azepan-1-yl)aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Complexation: The diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can participate in electrophilic substitution reactions, leading to the formation of various substituted products.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Complexation Reactions: The zinc ion can form complexes with other ligands, altering the chemical properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, hydroxides, and amines. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas are used under controlled conditions.
Complexation Reactions: Ligands such as phosphines, amines, and thiols are used to form complexes with the zinc ion.
Major Products Formed
Substitution Reactions: Substituted benzenes and azepanes.
Reduction Reactions: 4-(azepan-1-yl)aniline.
Complexation Reactions: Various zinc-ligand complexes.
科学的研究の応用
Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and coatings.
作用機序
The mechanism of action of zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride involves its interaction with molecular targets through its diazonium and zinc components. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The zinc ion can coordinate with various ligands, influencing enzymatic activities and cellular processes.
類似化合物との比較
Similar Compounds
4-(hexahydro-1H-azepin-1-yl)benzenediazonium tetrachlorozincate: Similar structure but with a different ring configuration.
4-(azepan-1-yl)benzenediazonium trichloride: Similar but with one less chloride ion.
Uniqueness
Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride is unique due to its specific combination of a diazonium group, an azepane ring, and a zinc ion
特性
CAS番号 |
68155-74-8 |
|---|---|
分子式 |
C24H32Cl4N6Zn |
分子量 |
611.7 g/mol |
IUPAC名 |
zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C12H16N3.4ClH.Zn/c2*13-14-11-5-7-12(8-6-11)15-9-3-1-2-4-10-15;;;;;/h2*5-8H,1-4,9-10H2;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
HIUVXTNLUOXESA-UHFFFAOYSA-J |
正規SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)[N+]#N.C1CCCN(CC1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


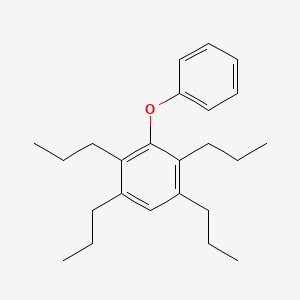
![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)
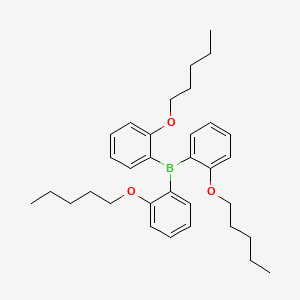
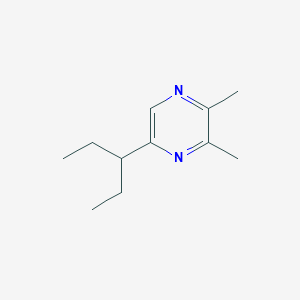
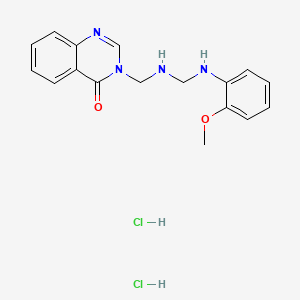
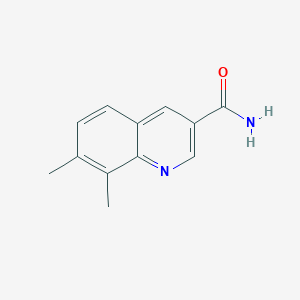
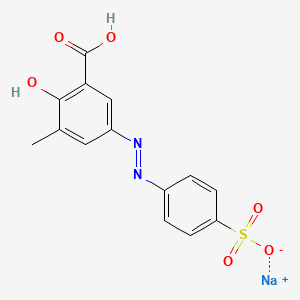
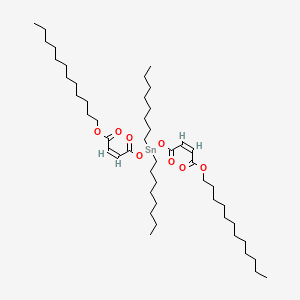
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
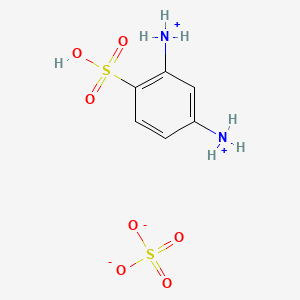
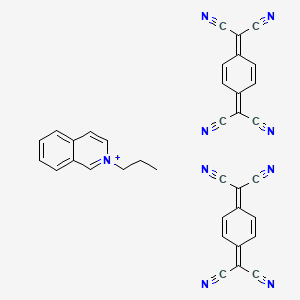
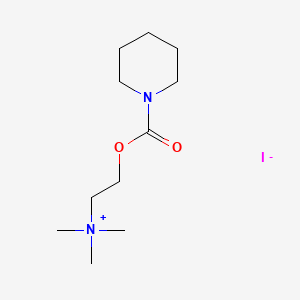
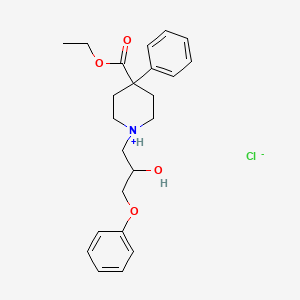
![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
